2-(2,4-Dimethylthiazol-5-yl)ethanamine

Description

Contextualization of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Biological Sciences

Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen atoms, represent a cornerstone of medicinal chemistry and biological sciences. nih.govresearchgate.netmedmedchem.comuttaranchaluniversity.ac.in Their unique structural and electronic properties allow them to interact with a wide array of biological targets, making them a privileged scaffold in drug discovery. nih.govnih.gov The thiazole ring is a key component in numerous FDA-approved drugs and is found in a variety of natural products, including Vitamin B1 (Thiamine). researchgate.netuttaranchaluniversity.ac.innih.gov

The versatility of the thiazole nucleus allows for diverse substitutions, leading to a vast chemical space for exploration. This has resulted in the development of thiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govijsrst.comnih.gov The presence of nitrogen and sulfur heteroatoms in the thiazole ring plays a crucial role in their biological activity, often facilitating coordination with metal ions at the active sites of enzymes. researchgate.netuttaranchaluniversity.ac.in

Overview of 2-(2,4-Dimethylthiazol-5-yl)ethanamine within Research Paradigms

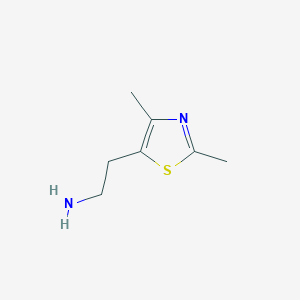

Within the expansive family of thiazole derivatives, this compound has garnered attention as a valuable building block and a compound with potential biological significance. Its structure features a thiazole ring substituted with methyl groups at positions 2 and 4, and an ethanamine side chain at position 5. The methyl groups can enhance properties like lipophilicity, while the primary amine of the ethanamine group provides a key reactive site for further chemical modifications and potential interactions with biological targets.

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its ethanamine moiety can readily undergo reactions such as nucleophilic substitution, allowing for the creation of a diverse library of derivatives. These derivatives are then often screened for various biological activities, contributing to the broader understanding of structure-activity relationships within this chemical class.

Scope and Research Objectives for this compound Investigations

The primary research objectives for investigations involving this compound are multifaceted and center on its chemical utility and potential biological applications. A key focus is its role as a synthetic intermediate. Researchers aim to explore and optimize synthetic routes utilizing this compound to generate novel and structurally diverse molecules. This includes investigating its reactivity in various chemical transformations, such as oxidation and reduction of the thiazole ring and substitution reactions at the ethanamine group.

Another significant area of research is the exploration of the biological activities of both the parent compound and its derivatives. Based on the known pharmacological profiles of other thiazole-containing compounds, investigations are often directed towards discovering potential antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The overarching goal is to identify lead compounds that could be further developed into new therapeutic agents.

Detailed Research Findings

Research into this compound has yielded important data regarding its chemical properties and synthetic utility.

Chemical Reactions and Synthetic Utility:

The ethanamine group of this compound is a key functional group that participates in various chemical reactions. It can undergo nucleophilic substitution with reagents like alkyl halides and acyl chlorides to form a range of derivatives. The thiazole ring itself can also be modified through oxidation to form the corresponding sulfoxides or sulfones, or through reduction to yield dihydrothiazole derivatives. These transformations allow for the systematic modification of the molecule's structure to study its impact on biological activity.

Potential Biological Applications:

While specific, extensive biological data on this compound itself is emerging, the broader class of thiazole derivatives provides a strong rationale for its investigation. Thiazoles are known to exhibit a wide range of biological effects. For instance, some thiazole derivatives have shown potent antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net Others have been investigated as anticancer agents, with some demonstrating inhibitory effects on key cellular pathways involved in cancer progression. mdpi.com The structural features of this compound make it a candidate for exploration in these therapeutic areas.

Below is an interactive data table summarizing the key properties and research areas associated with this compound.

| Property/Research Area | Description |

| IUPAC Name | This compound |

| Molecular Formula | C7H12N2S |

| Key Functional Groups | Thiazole ring, Ethanamine side chain |

| Primary Research Focus | Synthetic intermediate, Exploration of biological activities |

| Common Reactions | Nucleophilic substitution, Oxidation, Reduction |

| Potential Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-7(3-4-8)10-6(2)9-5/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRBZFPSDKDVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576639 | |

| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142437-68-1 | |

| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dimethylthiazol 5 Yl Ethanamine

Established Synthetic Routes for 2-(2,4-Dimethylthiazol-5-yl)ethanamine

Multi-Step Synthesis Approaches

The foundational step in this synthetic approach is the construction of the 2,4-dimethylthiazole (B1360104) nucleus. The most common and historically significant method for this is the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.com

For the synthesis of 2,4-dimethylthiazole, the specific reactants are typically thioacetamide and a 3-halobutan-2-one, such as 3-chloro-2-butanone or bromoacetone. chemicalbook.comorgsyn.org The reaction proceeds via an initial SN2 reaction, where the sulfur of the thioamide displaces the halide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

Table 1: Reactants for Hantzsch Synthesis of 2,4-Dimethylthiazole

| Reactant Type | Specific Compound | Role in Ring Formation |

|---|---|---|

| α-Haloketone | 3-Chloro-2-butanone or Bromoacetone | Provides C4, C5, and the C4-methyl group |

| Thioamide | Thioacetamide | Provides S1, N3, C2, and the C2-methyl group |

Once the 2,4-dimethylthiazole core is formed, the next phase involves introducing the ethanamine side-chain at the C5 position. A robust strategy employs 2-(2,4-dimethylthiazol-5-yl)acetonitrile as a key intermediate. This process can be dissected into two main steps:

Formation of the Acetonitrile (B52724) Intermediate: The 2,4-dimethylthiazole ring is first functionalized to introduce a cyanomethyl (-CH₂CN) group at the 5-position. This is typically achieved by first halogenating the thiazole at the C5 position, followed by a nucleophilic substitution with a cyanide salt. The resulting 2,4-dimethylthiazole-5-acetonitrile is a stable intermediate that can be purified before the final reduction step.

Reduction of the Nitrile: The nitrile group of the acetonitrile intermediate is then reduced to a primary amine. This transformation is a standard procedure in organic synthesis. Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like palladium, platinum, or nickel at elevated pressure. vedantu.com This reduction of the carbon-nitrogen triple bond directly yields the target compound, this compound. shaalaa.com

Reductive Amination of 2,4-Dimethylthiazole-5-acetaldehyde

A more convergent and often one-pot alternative to the multi-step nitrile route is the reductive amination of 2,4-dimethylthiazole-5-acetaldehyde. This method directly converts the aldehyde functional group into the desired ethanamine side-chain. The process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the primary amine.

This reaction avoids the isolation of the imine intermediate. A variety of reducing agents can be employed, with the choice depending on the desired reaction conditions and the stability of the substrate. Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde.

Optimization of Reaction Conditions for Yield Enhancement

The choice of solvent plays a critical role in all the described synthetic routes, influencing reaction rates, selectivity, and the solubility of reactants and intermediates.

In Hantzsch Thiazole Synthesis: The formation of the thiazole ring is often performed in polar solvents like ethanol (B145695), methanol, or dimethylformamide (DMF). chemicalbook.comnih.gov Studies have shown that polar solvents can facilitate the ionic intermediates of the cyclization process. nih.gov Some modern, environmentally benign approaches have explored the use of water or solvent-free conditions. researchgate.netnih.gov

In Reductive Amination: The solvent choice is particularly impactful. Protic solvents like methanol are often identified as optimal for reductive amination, as they can facilitate the formation of the key imine and Schiff base intermediates. researchgate.netepa.gov In contrast, reactions in water may disfavor imine formation, leading to side reactions like aldehyde reduction to an alcohol. epa.gov Aprotic solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also commonly used, particularly with reagents like sodium triacetoxyborohydride. acsgcipr.org

Table 2: General Solvent Effects on Key Synthetic Transformations

| Reaction Step | Solvent Class | Typical Examples | General Effect on Reaction |

|---|---|---|---|

| Hantzsch Synthesis | Polar Protic | Ethanol, Methanol | Good solubility for reactants, facilitates cyclization. nih.gov |

| Hantzsch Synthesis | Polar Aprotic | DMF | Effective for dissolving reactants, allows for higher temperatures. chemicalbook.com |

| Nitrile Reduction (with LiAlH₄) | Aprotic Ether | Diethyl ether, Tetrahydrofuran (THF) | Required for stability and reactivity of the hydride reagent. |

| Reductive Amination | Polar Protic | Methanol | Promotes the formation of imine/iminium ion intermediates, leading to higher amine yield. researchgate.net |

| Reductive Amination | Aprotic Halogenated | DCM, DCE | Commonly used with borohydride-based reagents like STAB. acsgcipr.org |

Catalyst Selection and Role

The synthesis of thiazole derivatives can be influenced by the choice of catalyst. While some syntheses of related aminothiazole compounds have been achieved without a catalyst, employing a catalyst can often enhance reaction rates and yields. For instance, in the synthesis of other thiazole-containing structures, L-proline has been utilized as a catalyst in deep eutectic solvents, providing an eco-friendly approach. The role of such a catalyst is typically to activate the reactants and facilitate the key bond-forming steps in the construction of the thiazole ring. In other related syntheses, acidic catalysts are sometimes employed to promote condensation reactions that lead to the formation of the thiazole core. The specific catalyst choice depends on the reaction mechanism and the nature of the starting materials.

Temperature and pH Control Considerations

The pH of the reaction medium is also a significant factor, particularly in reactions involving amino groups. For instance, in the synthesis of certain 2-amino-5-methylthiazol derivatives, the pH is adjusted to an acidic range (pH 3-4) with concentrated HCl during the workup to facilitate the isolation of the product. This highlights the importance of pH in controlling the protonation state of intermediates and the final product, which can influence their solubility and stability.

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is characterized by the reactivity of its thiazole ring and the ethanamine side chain.

Oxidation Reactions and Derived Products

The thiazole ring, while aromatic, can undergo oxidation under certain conditions. The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions. Generally, oxidation of thiazole derivatives can lead to the formation of thiazole N-oxides or cleavage of the thiazole ring. The presence of the electron-donating amino group on the side chain can also influence the reactivity of the thiazole ring towards oxidation.

Reduction Reactions and Dihydrothiazole Formation

Reduction of the thiazole ring in this compound can lead to the formation of dihydrothiazole derivatives. This transformation typically requires specific reducing agents capable of reducing the aromatic thiazole ring. The resulting dihydrothiazoles would have a significantly different electronic structure and chemical reactivity compared to the parent aromatic compound.

Nucleophilic Substitution Reactions of the Ethanamine Moiety

The primary amino group of the ethanamine moiety in this compound is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. For example, the amino group can react with acylating agents to form amides, with alkylating agents to form secondary or tertiary amines, and with sulfonylating agents to form sulfonamides. These reactions are fundamental in the derivatization of this compound for various applications.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone for the structural analysis of novel compounds. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce a wealth of structural information. For 2-(2,4-Dimethylthiazol-5-yl)ethanamine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a complete picture of its chemical identity.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The two methyl groups attached to the thiazole (B1198619) ring would appear as sharp singlets. The protons of the ethanamine side chain would present as two triplets due to spin-spin coupling with each other. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be variable; their presence can be confirmed by D₂O exchange, which causes the signal to disappear. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the two methyl carbons, the two carbons of the ethyl bridge, and the three carbons of the thiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms in the ring. docbrown.info The structures of novel synthesized thiazole derivatives are routinely confirmed using these NMR techniques. nih.govacgpubs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on established principles of NMR spectroscopy and data from analogous structures.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, the FTIR spectrum would be expected to display several characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, C-H stretching for the methyl and ethyl groups, and characteristic C=N and C=C stretching vibrations from the thiazole ring. rsc.org The presence and position of these bands help to confirm the integrity of the key functional groups within the structure. The synthesis of various thiazole derivatives is often monitored and confirmed using FTIR spectroscopy. acgpubs.org

Table 2: Predicted IR Absorption Bands for this compound This table is generated based on characteristic group frequencies.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is vital for determining the molecular weight and elemental formula of a compound. For this compound (C₇H₁₂N₂S), the molecular weight is approximately 156.25 g/mol .

MS: In a standard mass spectrum, a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular peak ([M+H]⁺) would be observed. For this compound, the [M+H]⁺ peak would be expected at an m/z of approximately 157. Fragmentation patterns would likely involve the loss of the amine group or cleavage of the ethyl side chain.

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of the [M+H]⁺ ion can distinguish it from other ions with the same nominal mass but different atomic compositions. HRMS is a standard technique for confirming the structure of newly synthesized thiazole derivatives. nih.govacs.org

Table 3: Predicted Mass Spectrometry Data for this compound This table is generated based on the compound's elemental composition.

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Substituted thiazole rings typically exhibit absorption maxima (λ_max) in the UV region. These absorptions are generally due to π → π* transitions within the conjugated system of the thiazole ring. The exact position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring. The ethanamine and dimethyl substituents on this compound would influence the electronic structure and thus the UV-Vis absorption profile.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. For a substance like this compound, liquid chromatography is particularly useful.

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. This hybrid technique is widely used in pharmaceutical and chemical research for purity analysis, metabolite identification, and quantification of compounds in complex matrices. rsc.org In the context of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or degradation products. researchgate.net The mass spectrometer detector would confirm the identity of the eluting peak by its mass-to-charge ratio, providing a high degree of confidence in the purity assessment. The development of novel thiazole derivatives frequently relies on LC-MS for structural confirmation and analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a volatile sample. In the analysis of this compound, GC-MS serves to confirm the compound's identity through its unique mass spectrum and to detect any volatile impurities. The primary amine in the target molecule may require derivatization, for instance with N-methyl-bis-trifluoroacetamide (MBTFA), to increase its volatility and thermal stability, ensuring better chromatographic performance. ceon.rs

The gas chromatographic separation is typically performed on a capillary column, such as a DB-5MS, which separates compounds based on their boiling points and interactions with the stationary phase. ceon.rs Following separation, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. chemguide.co.uk The fragmentation pattern is a chemical fingerprint that allows for structural confirmation.

For this compound, the molecular ion peak ([M]⁺) would be observed, and key fragment ions would result from the cleavage of the ethylamine (B1201723) side chain. The most stable fragments are typically those that form stable carbocations. libretexts.org High-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental composition. A high-resolution ESI-MS analysis, for instance, has confirmed the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 183.0821, which aligns with the calculated value of 183.0824.

Table 1: Representative GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| Molecular Ion | [C₇H₁₂N₂S]⁺ | 156 |

| Side-chain cleavage | [C₅H₆NS]⁺ | 128 |

| Benzyl-type fragment | [C₆H₈N]⁺ | 94 |

Thin-Layer Chromatography (TLC) for Compound Purity and Identity

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to assess the purity of a compound and monitor the progress of a chemical reaction. A small amount of the sample is spotted onto a silica (B1680970) gel plate, which is then placed in a sealed chamber with a specific solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary phase.

For this compound, a single spot on the developed TLC plate indicates a high degree of purity. The presence of multiple spots would suggest the existence of impurities or degradation products. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. Due to the basic nature of the amine group, a small amount of a base like triethylamine (B128534) is often added to the eluent to prevent streaking and ensure sharp spots.

Table 2: Illustrative TLC Parameters for Purity Assessment

| Parameter | Value / Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

| Expected Rf | ~0.45 |

| Purity Indication | A single, well-defined spot |

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for impurity profiling due to its high resolution and sensitivity. For non-volatile or thermally sensitive compounds like this compound, HPLC is often preferred over GC.

The most common mode for this type of analysis is reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). An acid modifier, such as formic acid or trifluoroacetic acid (TFA), is typically added to the mobile phase to protonate the amine, ensuring sharp, symmetrical peaks and reproducible retention times. A UV detector is commonly used for detection, as the thiazole ring possesses a chromophore that absorbs UV light. Research has indicated that HPLC analysis can confirm the purity of synthesized batches, with results showing purities of 98.5% under specific reaction conditions.

By comparing the chromatogram of the sample to that of a reference standard, impurities can be identified and quantified based on their retention times and peak areas.

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Elution of the compound and impurities |

| Detection | UV at 254 nm | Quantifies UV-absorbing species |

| Retention Time | ~5.2 minutes (gradient dependent) | Characteristic time for compound elution |

| Quantification | Peak Area Integration | Determines the relative amount of compound and impurities |

X-ray Diffraction (PXRD) Studies for Solid-State Structure Determination

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the solid-state nature of a material. It can distinguish between crystalline and amorphous forms and identify different crystalline polymorphs. A crystalline solid will produce a unique diffraction pattern of sharp peaks, whereas an amorphous solid will produce a broad halo.

Table 4: Parameters Determined by X-ray Diffraction Studies

| Parameter | Description |

| Diffraction Peaks (2θ) | Positions of peaks characteristic of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Crystalline vs. Amorphous | Determines if the solid has long-range ordered structure. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₇H₁₂N₂S, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the proposed formula. This technique is often one of the final checks to verify the identity and purity of a newly synthesized compound. mdpi.com

Table 5: Elemental Analysis Data for C₇H₁₂N₂S

| Element | Theoretical Mass % | Found Mass % (Representative) |

| Carbon (C) | 53.81 | 53.75 |

| Hydrogen (H) | 7.74 | 7.79 |

| Nitrogen (N) | 17.93 | 17.88 |

| Sulfur (S) | 20.52 | 20.45 |

Biological Activities and Mechanistic Studies of 2 2,4 Dimethylthiazol 5 Yl Ethanamine and Its Derivatives

Investigation of Receptor and Enzyme Interactions

The unique structural characteristics of 2-(2,4-dimethylthiazol-5-yl)ethanamine, particularly the dimethylthiazole moiety, serve as a foundation for its diverse biological interactions. The ethanamine side chain offers a point for modification, allowing for the synthesis of derivatives with tailored affinities and specificities for various biological targets.

Ligand-Target Binding Affinity Studies

The interaction between a ligand, such as a derivative of this compound, and its biological target is a critical determinant of its pharmacological effect. These interactions are often studied to understand the compound's mechanism of action and to guide the design of more potent and selective molecules.

The interleukin-1 receptor (IL-1R) family plays a crucial role in inflammatory processes. nih.gov The modulation of this receptor, particularly IL-1R1, is a key strategy for controlling inflammation. nih.gov Upon binding of its ligand, IL-1, to the extracellular domain of IL-1R1, a signaling cascade is initiated. nih.gov Compounds that can interfere with this binding, either as antagonists or modulators, are of significant therapeutic interest. While direct studies on this compound's binding to IL-1R1 are not extensively documented, the principles of receptor modulation are well-established. For instance, IL-1 receptor antagonists and certain monoclonal antibodies can competitively inhibit the binding of IL-1 to its receptor, thereby blocking the downstream inflammatory signaling. nih.gov The development of small molecules that can achieve similar effects is an active area of research.

Modulation of Enzyme Activity and Inhibition Profiles

Derivatives of this compound have been extensively studied for their ability to modulate the activity of various enzymes. The thiazole (B1198619) ring is a versatile scaffold for designing enzyme inhibitors, and modifications to this core structure have led to the discovery of potent and selective inhibitors for several key enzyme families. nih.govnih.govnih.gov

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Thiazole-containing compounds have emerged as effective kinase inhibitors. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a transcriptional kinase that has been identified as a target in cancer therapy. nih.govacs.org A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have shown potent CDK9 inhibitory activity. acs.org For example, compound 12u , a 4-thiazol-2-anilinopyrimidine derivative, inhibits CDK9 with an IC₅₀ of 7 nM and displays over 80-fold selectivity against CDK2. nih.govacs.org The crystal structure of 12u bound to CDK9 reveals key interactions, providing a rationale for its potency and selectivity. researchgate.net

Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K): EGFR and the PI3K/AKT/mTOR pathway are crucial in cell proliferation and survival, and their dysregulation is common in cancer. nih.govgoogle.com Thiazole-coumarin hybrids have been designed as dual inhibitors of EGFR and PI3K. nih.govnih.gov These compounds leverage the bioisosteric relationship between the quinoline (B57606) ring found in known EGFR inhibitors and the coumarin (B35378) scaffold, combined with the bioactive thiazole moiety. nih.govresearchgate.net

p38α Mitogen-Activated Protein Kinase (p38α): The p38α MAPK is involved in inflammatory responses and has been explored as a therapeutic target. nih.govnih.gov Specific inhibitors of p38α can modulate its activity by stabilizing an inactive conformation of the enzyme's activation loop, which can even promote its dephosphorylation. nih.gov Diphenylurea compounds have also been investigated for their role in inhibiting p38 kinase. google.com

| Compound | Target Kinase | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 12u (4-thiazol-2-anilinopyrimidine derivative) | CDK9 | 7 nM | nih.govacs.org |

| Flavopiridol | CDK9 | 3 nM (Kᵢ) | acs.org |

| R-Roscovitine (Seliciclib) | CDK9 | 0.8 µM | nih.gov |

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov The thiazole scaffold has been identified as a promising framework for the development of new AChE inhibitors. nih.gov Various thiazole derivatives have been synthesized and evaluated for their ability to inhibit AChE. nih.govmdpi.com For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized, with some showing potent AChE inhibition. nih.gov Another study on phthalimide-based analogs also identified potential AChE inhibitors, although their potency was less than the reference drug, donepezil. nih.gov A study of benzimidazole-based thiazoles found compounds with IC₅₀ values for AChE inhibition ranging from 0.10 to 11.10 µM. mdpi.com

| Compound Series | Most Potent Derivative | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole-based thiazoles | Compound 16 | 0.10 ± 0.05 µM | mdpi.com |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound 4a (ortho-chloro substituent) | 0.91 ± 0.045 µM | nih.gov |

| Phthalimide-based phenylethyl)piperazine derivatives | Compound 4b (4-Fluorophenyl moiety) | 16.42 ± 1.07 µM | nih.gov |

| Thiazoloindazole-based derivatives | Compound Tl45b | 0.071 ± 0.014 µM | nih.gov |

Bacterial DNA gyrase is an essential enzyme for bacterial survival, making it an attractive target for the development of new antibacterial drugs. helsinki.finih.gov The ATP-binding site of the GyrB subunit is a key target for inhibitors. researchgate.net Thiazole-based compounds, including 4,5,6,7-tetrahydrobenzo[d]thiazoles and benzothiazoles, have been developed as potent inhibitors of DNA gyrase B. helsinki.fiacs.org These inhibitors have demonstrated low nanomolar inhibition of E. coli DNA gyrase. helsinki.fiacs.org For example, a series of N-phenylpyrrolamide derivatives containing the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold showed improved inhibition of DNA gyrase from Staphylococcus aureus and Escherichia coli, with IC₅₀ values in the nanomolar range. helsinki.fi Similarly, novel thiazole-based hybrids have been developed and showed promising inhibitory efficacy against E. coli DNA Gyrase B. researchgate.net

| Compound Series/Derivative | Target | Inhibition (IC₅₀ / MIC) | Reference |

|---|---|---|---|

| Benzothiazole derivative (Compound 15a) | E. coli DNA gyrase | 9.5 nM (IC₅₀) | acs.org |

| Thiazole-based hybrid (Compound 9e) | E. coli | 6.25 µg/ml (MIC) | researchgate.net |

| Thiazole-based hybrid (Compound 9c) | S. pyogenes | 12.5 µg/ml (MIC) | researchgate.net |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives | S. aureus and E. coli DNA gyrase | Nanomolar range (IC₅₀) | helsinki.fi |

Sterol 14α-Demethylase (CYP51) Inhibition

Information regarding the inhibitory activity of this compound on Sterol 14α-Demethylase (CYP51) is not available in the public scientific literature. While the thiazole moiety is present in some compounds investigated as potential enzyme inhibitors, no studies were found that specifically evaluate this compound for CYP51 inhibition. nih.govnih.govnih.govcardiff.ac.uknih.gov

NUDT5 Ribosyltransferase Inhibition

No research findings were identified concerning the inhibition of NUDT5 Ribosyltransferase by this compound.

Modulation of Specific Biochemical Pathways

Specific information on the modulation of biochemical pathways by this compound is not documented in the available literature. While a related compound, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), has been shown to affect cellular functions such as Akt phosphorylation, these findings cannot be directly attributed to this compound. nih.gov

Preclinical Evaluation of Biological Efficacy (Non-Human Models)

Antimicrobial Research Applications

Antifungal Activities

The thiazole moiety is a critical pharmacophore in the development of new antifungal agents. Research has shown that derivatives of the core thiazole structure exhibit significant activity against a range of pathogenic fungi. For instance, novel thiazole derivatives with hydrazone groups have been synthesized and assessed for their activity against several fungi, including Candida albicans, with studies indicating the thiazole ring is essential for their antifungal effects. nih.gov Similarly, pyridine-thiazole hydrazide compounds have demonstrated antifungal activity comparable to standard drugs like fluconazole (B54011) and nystatin (B1677061) against four fungal species, including C. albicans. nih.gov

In a study, two specific thiazole-based derivatives, (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole (designated as 4a) and (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (designated as 4b), were synthesized and evaluated for their biological properties. researchgate.net While both showed some activity, their primary potency was observed in antibacterial assays. researchgate.net Further studies on different heterocyclic derivatives have also highlighted the potential of these scaffolds. For example, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were evaluated against Candida albicans and Aspergillus niger. nih.gov Compound 3 from this series showed moderate activity, with a Minimum Inhibitory Concentration (MIC) of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov

More complex 1,2,4-oxadiazole (B8745197) derivatives have also been developed and tested. mdpi.com Compounds designated 4f and 4q from this series showed significant activity against multiple plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com Another study focused on 1,2,4-oxadiazole derivatives containing amide fragments found that compound F15 had excellent in vitro activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 2.9 μg/mL. mdpi.com

The table below summarizes the antifungal activities of selected thiazole and related derivatives.

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

| Phenyl(2H-tetrazol-5-yl)methanamine (Comp 3) | Candida albicans | MIC | 500 µg/mL | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine (Comp 3) | Aspergillus niger | MIC | 750 µg/mL | nih.gov |

| 2-Amino-4,5-diarylthiazole (Comp 5a8) | Candida albicans | MIC₈₀ | 9 µM | nih.gov |

| 1,2,4-Oxadiazole (Comp 4f) | Rhizoctonia solani | EC₅₀ | 12.68 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole (Comp 4f) | Colletotrichum capsica | EC₅₀ | 8.81 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole (Comp 4q) | Rhizoctonia solani | EC₅₀ | 38.88 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole (Comp 4q) | Colletotrichum capsica | EC₅₀ | 41.67 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole (Comp F15) | Sclerotinia sclerotiorum | EC₅₀ | 2.9 µg/mL | mdpi.com |

Anticancer and Antiproliferative Research

Thiazole derivatives have been a significant focus of anticancer research, demonstrating notable cytotoxicity against various human cancer cell lines. A series of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were synthesized and tested for their antiproliferative activity. nih.gov Several of these compounds showed a higher antiproliferative effect than the standard chemotherapy drug cisplatin (B142131) when tested against cell lines such as SW707 (rectal), A549 (lung), and T47D (breast). nih.gov Another study on 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles found they elicited a prominent antiproliferative effect in micromolar concentrations against cancers of the nervous system and peripheral cancers like breast adenocarcinoma and lung carcinoma. researchgate.net

Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) was investigated for its cytotoxicity against six human cancer cell lines, with the SMMC-7721 cell line being the most sensitive, showing an IC₅₀ of 32.3 ± 1.13 μM. nih.govpsu.edu Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Compound 2 from this series exhibited the best antiproliferative effect against the MCF-7 cell line, with an IC₅₀ of 0.013 µM. mdpi.com

Research into 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones identified derivatives (3f–j) that were highly potent, with GI₅₀ values from 22 nM to 31 nM, which is more effective than the reference drug erlotinib. mdpi.com

The table below presents a summary of the in vitro cytotoxicity of various thiazole derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

| 2-(Alkylamido)thiazole derivatives | L1210 (Leukemia) | IC₅₀ | 4-8 µM | researchgate.net |

| Arylamido derivatives | L1210 (Leukemia) | IC₅₀ | 0.2-1 µM | researchgate.net |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatocellular Carcinoma) | IC₅₀ | 32.3 ± 1.13 µM | nih.govpsu.edu |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | IC₅₀ | 37.7 ± 1.64 µM | psu.edu |

| 2-(2,4-dihydroxyphenyl)-5-(4-methoxybenzyloxy)-1,3,4-thiadiazole | T47D (Breast Cancer) | ID₅₀ | Lower than cisplatin | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine (Comp 2) | MCF-7 (Breast Cancer) | IC₅₀ | 0.013 µM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine (Comp 2) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.056 µM | mdpi.com |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (Comp 3h) | Panel of four cancer cell lines | GI₅₀ | 22-31 nM | mdpi.com |

The anticancer effects of thiazole derivatives are attributed to several mechanisms of action. A prominent mechanism is the inhibition of tubulin polymerization, a critical process for cell division. A series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones were designed as tubulin polymerization inhibitors. nih.gov Compound 6c from this series not only showed high cytotoxicity against melanoma cancer cells but also inhibited tubulin polymerization by about 60%, with an IC₅₀ value of less than 1.73 µM. nih.gov This inhibition leads to cell cycle arrest in the G2/M phase, disruption of the microtubule network, and ultimately, apoptosis. nih.gov

Other mechanisms have also been identified. For instance, the anticancer effect of certain 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles was linked to a decrease in DNA synthesis. researchgate.net Research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones revealed that the most potent derivatives act as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com Specifically, compound 3h was a powerful inhibitor of these molecular targets, with IC₅₀ values of 57 nM, 68 nM, and 9.70 nM, respectively. mdpi.com The apoptotic pathway is also a common target; these compounds were found to activate caspases-3 and 8, and Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com

Neuroprotective Research Paradigms

Derivatives of the thiazole scaffold, particularly thiazolidine-2,4-diones (TZDs), have been investigated for their neuroprotective properties, especially in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov AD is characterized by the loss of cholinergic neurons and cognitive decline. nih.gov

One study explored the effects of (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) in a scopolamine-induced rat model of dementia. nih.gov Both compounds were found to alleviate the cognitive decline induced by scopolamine, suggesting a neuroprotective effect. nih.gov

Another investigation focused on (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) as an inhibitor of phosphorylated tau (p-Tau), a hallmark of AD pathology. nih.gov This study used both a cellular model of tauopathy and a scopolamine-induced memory impairment model in rats. nih.gov The results showed that TZ4C reduced the expression of p-Tau, HSP70, and cleaved caspase-3 in both the cell line and the rat hippocampus, indicating its potential to improve neuropathology and reduce memory impairment. nih.gov These findings highlight the promise of TZD derivatives as candidates for the development of new anti-Alzheimer's agents. nih.govnih.gov

Antiviral and Antitrypanosomal Research

While the thiazole scaffold has been extensively studied for its antifungal and anticancer properties, the available research on the specific antiviral and antitrypanosomal activities of this compound and its direct derivatives is limited in the reviewed literature. One study noted that certain 2-(alkylamido)thiazole and arylamido derivatives were evaluated for antifilarial activity, but none of the prepared compounds demonstrated this specific effect. researchgate.net Broader research on thiazole-containing compounds has shown activity against various pathogens, but targeted studies on viruses and trypanosomes for the derivatives are not prominently featured in the searched results.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Features Influencing Biological Activity

The biological activity of 2-(2,4-Dimethylthiazol-5-yl)ethanamine is intrinsically linked to its distinct chemical architecture, which comprises a disubstituted thiazole (B1198619) ring and a flexible ethanamine side chain.

The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which can participate in various non-covalent interactions with biological targets. nih.gov The substituents on this ring play a critical role in modulating the compound's physicochemical properties and, consequently, its biological activity.

In this compound, the thiazole ring is substituted with two methyl groups at positions 2 and 4. These methyl groups are thought to enhance the lipophilicity of the molecule. Increased lipophilicity can facilitate the passage of the compound across biological membranes, such as the cell membrane, potentially leading to improved bioavailability and intracellular accumulation. Furthermore, the methyl groups can contribute to the metabolic stability of the compound by sterically hindering enzymatic degradation of the thiazole ring. The specific positioning of these methyl groups can also influence the orientation of the molecule within a biological target's binding site, thereby affecting binding affinity and activity.

General SAR studies on other thiazole derivatives have demonstrated that the nature and position of substituents on the thiazole ring are critical determinants of biological activity. For instance, in a series of 2-amino-4-substituted-thiazoles, the nature of the substituent at the 4-position significantly influenced their antimicrobial properties. nih.gov

The ethanamine (-CH2CH2NH2) side chain at position 5 of the thiazole ring is a key functional group that is expected to play a significant role in the compound's biological interactions. The primary amine group is basic and can be protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the binding sites of enzymes or receptors.

The flexibility of the two-carbon linker allows the amine group to adopt various conformations, which can be crucial for optimal interaction with a specific biological target. The length and nature of this side chain are often critical for potency. For example, in a series of thiazole derivatives designed as vascular adhesion protein-1 (VAP-1) inhibitors, modifications to the side chain, including the incorporation of a guanidine (B92328) group, led to potent inhibitory activity. nih.gov This highlights the importance of the basic nitrogenous group in mediating interactions with the target protein.

Comparative Analysis with Structurally Related Thiazole Derivatives

A comparative analysis of this compound with structurally related thiazole derivatives can provide valuable insights into the SAR. While direct comparative studies for this specific compound are not extensively documented, general principles from related series of thiazoles can be extrapolated.

For instance, the replacement of the ethanamine side chain with other functional groups at the 5-position of the 2,4-dimethylthiazole (B1360104) core would be expected to significantly alter the biological activity profile. SAR studies on other 5-substituted thiazoles have shown that the nature of the substituent at this position is a key determinant of activity. nih.gov For example, introducing bulky or electron-withdrawing groups could sterically hinder or electronically modify the interaction with a target, leading to a decrease or change in biological effect.

The table below illustrates a hypothetical comparison based on general SAR principles observed in various thiazole series.

| Compound/Derivative Class | Key Structural Difference from this compound | Predicted Impact on Biological Activity |

| 2,4-Dimethylthiazole-5-carboxylic acid | Replacement of the ethanamine side chain with a carboxylic acid group. | The acidic nature of the carboxyl group would lead to different ionic interactions compared to the basic amine, likely targeting different biological macromolecules. |

| 2,4-Dimethyl-5-acetylthiazole | Replacement of the ethanamine side chain with an acetyl group. | The neutral acetyl group would lack the strong hydrogen bonding and ionic interaction capabilities of the amine, likely resulting in a different pharmacological profile. |

| 2-Amino-4-methyl-5-substituted thiazoles | Absence of a methyl group at position 2 and presence of an amino group. | The 2-amino group is a common feature in many biologically active thiazoles and can significantly influence activity through hydrogen bonding. mdpi.com |

| Thiazole-5-carboxamides | Amide linkage at the 5-position instead of an ethylamine (B1201723). | The amide group can act as both a hydrogen bond donor and acceptor, potentially leading to different binding modes and activities. The significance of a carboxanilide side chain at the fifth position has been noted for cytostatic impact. mdpi.com |

Rational Design of Derivatives for Enhanced Potency and Selectivity

The rational design of derivatives of this compound can be guided by the SAR principles discussed above. The goal is to modify the parent structure to enhance its potency against a specific biological target while improving selectivity and pharmacokinetic properties.

One approach involves the modification of the ethanamine side chain. For example, the primary amine could be derivatized to secondary or tertiary amines, or incorporated into a cyclic structure like a piperidine (B6355638) or piperazine (B1678402) ring. Such modifications can alter the basicity, lipophilicity, and steric bulk of the side chain, potentially leading to improved binding affinity and selectivity. The synthesis of a series of 2-aminothiazole (B372263) sulfonamide derivatives is one such example of rational design to explore new antioxidant and antimicrobial agents. nih.gov

Another strategy focuses on the substituents on the thiazole ring. While the methyl groups at positions 2 and 4 are thought to be beneficial for lipophilicity and stability, replacing them with other small alkyl groups or electron-withdrawing/donating groups could fine-tune the electronic properties of the thiazole ring and its interactions with a target.

Furthermore, a hybrid drug design approach could be employed, where the this compound scaffold is combined with other pharmacophores known to interact with a specific target. This strategy has been successfully used in the design of novel anticancer therapies by creating thiazole-thiophene hybrids.

The following table outlines potential rational design strategies for derivatives of this compound.

| Design Strategy | Rationale | Potential Outcome |

| Modification of the Ethanamine Side Chain | To optimize interactions with the target's binding pocket and improve pharmacokinetic properties. | Enhanced potency, selectivity, and bioavailability. |

| Substitution at the Thiazole Ring | To modulate the electronic and steric properties of the core scaffold. | Improved binding affinity and metabolic stability. |

| Pharmacophore Hybridization | To combine the favorable properties of the thiazole scaffold with other known active moieties. | Novel compounds with potentially synergistic or enhanced activity. |

| Bioisosteric Replacement | To replace parts of the molecule with other groups that have similar physical or chemical properties. | Improved potency, selectivity, or reduced toxicity. |

Through such rational design approaches, novel derivatives of this compound can be synthesized and evaluated to identify new lead compounds with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Affinities to Enzymes and Receptors

The prediction of binding affinity is a key outcome of molecular docking simulations, often expressed as a docking score or estimated free energy of binding (kcal/mol). These values help in ranking potential compounds against a biological target. Thiazole-containing compounds are known to interact with a variety of enzymes and receptors, and docking is a primary tool to identify such potential interactions.

While the methodology is well-suited for this compound, specific molecular docking studies detailing the binding affinities of 2-(2,4-Dimethylthiazol-5-yl)ethanamine to specific enzymes or receptors are not extensively available in peer-reviewed literature. Such studies would typically involve docking the compound against a library of targets to generate data similar to the hypothetical table below.

Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only, as specific data is not publicly available.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, est.) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 | 1HCK | - | - |

| DNA Gyrase Subunit B | 5L3J | - | - |

| Human Histamine H1 Receptor | 3RZE | - | - |

Elucidation of Binding Modes and Interaction Sites

Beyond predicting if a molecule will bind, molecular docking elucidates how it binds. This includes identifying the specific amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). The ethanamine side chain and the thiazole (B1198619) ring of this compound are key features that would be expected to participate in such interactions.

Detailed reports elucidating the specific binding modes and interaction sites for this compound are not widely documented in scientific literature. A typical analysis would describe the hydrogen bonds formed by the amine group and the hydrophobic contacts established by the dimethylthiazole core.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic properties and reactivity of a molecule from first principles. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT simulations have been employed to gain atomic-level insights into the synthesis of this compound. Specifically, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to model the reaction pathways. These studies revealed that the nucleophilic substitution pathway proceeds through a trigonal bipyramidal intermediate. Furthermore, Polarizable Continuum Model (PCM) calculations demonstrated that the choice of solvent significantly impacts the reaction, with ethanol (B145695) found to reduce the activation energy by 4.2 kcal/mol compared to dimethylformamide (DMF).

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex. An MD simulation would reveal how this compound adapts its shape within a binding pocket and how stable the key interactions are over a simulation trajectory, typically in the nanosecond to microsecond range.

Currently, there are no specific molecular dynamics simulation studies published for this compound. Such research would be valuable to confirm the stability of binding poses suggested by molecular docking and to understand the dynamic nature of its interactions with a biological target.

In Silico ADMET Profiling for Predictive Research (excluding safety reporting)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling involves using computational models to predict the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to identify candidates with favorable properties and to flag potential liabilities.

A full, publicly available in silico ADMET profile for this compound has not been published. Predictive studies for this compound would typically be performed using various computational models and software to generate data for a range of properties, as illustrated in the hypothetical table below.

Table 2: Representative In Silico ADMET Predictions This table contains representative parameters and is for illustrative purposes only. Specific predicted data for the compound is not publicly available.

| Property | Parameter | Predicted Value |

|---|---|---|

| Absorption | Human Intestinal Absorption | - |

| Blood-Brain Barrier (BBB) Permeation | - | |

| Distribution | Volume of Distribution (VDss) | - |

| Plasma Protein Binding | - | |

| Metabolism | CYP2D6 Substrate | - |

| CYP3A4 Substrate | - | |

| Excretion | Total Clearance | - |

| Physicochemical | Lipophilicity (LogP) | - |

Lead Optimization and Drug Discovery Implications Academic Perspective

Hit-to-Lead Profiling and Lead Optimization Strategies

The transition from a high-throughput screening hit to a chemically and biologically validated lead compound is a critical phase in drug discovery. This process involves a multiparametric optimization aimed at improving efficacy, enhancing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and ensuring chemical tractability. nih.govnih.gov Modern strategies often integrate computational simulations with high-throughput chemistry to accelerate the design-make-test-analyze cycle. scienceopen.com For scaffolds like 2-(2,4-Dimethylthiazol-5-yl)ethanamine, this involves a systematic exploration of its structure-activity relationships (SAR) to identify derivatives with superior pharmacological profiles. mdpi.com

The structural versatility of the this compound core allows for extensive chemical modification. The synthesis of analogues is a cornerstone of lead optimization, enabling researchers to probe the chemical space around a hit compound. nih.gov Synthetic strategies often begin with the core thiazole (B1198619) ring, which can be constructed through methods like the Hantzsch thiazole synthesis. researchgate.net

Key modifications can be introduced at several positions:

The Thiazole Ring: The methyl groups at positions 2 and 4 can be substituted or replaced to alter steric bulk and electronic properties. For instance, the synthesis of related compounds often involves the condensation of reagents like 2,4-dimethyl-5-acetylthiazole with various aldehydes to create more complex structures. mdpi.com

The Ethanamine Side Chain: The primary amine of the ethanamine group is a prime site for reactions. It can undergo nucleophilic substitution to introduce a wide variety of functional groups, potentially forming amides, sulfonamides, or other moieties that can interact with biological targets.

Ring Fusion and Elaboration: More complex analogues can be generated by using the thiazole as a building block. For example, derivatives can be synthesized where the thiazole is linked to other heterocyclic systems like thiazolidine-2,4-dione or rhodanine. nih.gov

These systematic modifications generate a library of analogues, each with slightly different properties, which are then evaluated to build a comprehensive understanding of the structure-activity relationship. nih.gov

A primary goal of analogue synthesis is to enhance pharmacological parameters, chiefly potency and selectivity. Potency refers to the concentration of a compound required to produce a specific effect, often measured as an IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) value. Selectivity is the compound's ability to interact with a specific target over others, which is crucial for minimizing off-target effects. scienceopen.com

Structure-activity relationship (SAR) studies are essential for guiding these improvements. nih.gov By comparing the biological activity of various analogues, researchers can deduce which structural features are critical for activity. For example, in a series of novel thiazole derivatives designed as antimicrobial agents, the introduction of specific heterocyclic rings, such as 5-nitrobenzimidazole (B188599) or triazole, resulted in significantly higher activity against most tested bacterial and fungal strains. researchgate.net

The following table presents data from a study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, demonstrating how substitutions on the benzylidene ring impact antibacterial potency against Staphylococcus aureus.

| Compound ID | Benzylidene Ring Substituent | MIC (μM) against S. aureus |

| 2 | 4-N,N-dimethylamine | 52.6 |

| 4 | 4-hydroxy | 86.7 |

| 7 | 3-nitro | 43.3 |

| 8 | 4-nitro | 55.4 |

| 9 | 2-chloro | 344.8 |

| Ampicillin (B1664943) | Reference Drug | 286.5 |

| Streptomycin (B1217042) | Reference Drug | 85.9 |

| Data sourced from Ghiurau et al., 2021. nih.gov |

As the data indicates, the presence and position of substituents dramatically influence antibacterial potency, with the 3-nitro substituted compound (7 ) showing the highest activity, being more potent than the reference antibiotics ampicillin and streptomycin against this strain. nih.gov Such insights are invaluable for the rational design of more effective next-generation compounds. nih.gov

In an academic research context, lead optimization also involves identifying and mitigating potential liabilities that could hinder future development. These liabilities often relate to a compound's ADME profile. nih.gov A key consideration is lipophilicity, which affects solubility, absorption, and distribution. mdpi.com For thiazole derivatives, computational tools and experimental methods like reverse-phase chromatography are used to determine lipophilicity values (e.g., logP or log kw). Ideally, these values should fall within a specific range, as defined by heuristics like Lipinski's Rule of Five, to ensure good oral bioavailability. mdpi.com

Metabolic stability is another critical parameter. Thiazole-containing compounds can be metabolized by cytochrome P450 (CYP) enzymes in the liver. In silico models and in vitro assays with human microsomes are used to predict which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) might be inhibited by a lead compound. scienceopen.commdpi.com High levels of inhibition can lead to drug-drug interactions. Furthermore, some research on related bithiazole derivatives has highlighted concerns about achieving sufficient plasma exposure for efficacy in in vivo models, a liability that requires further chemical optimization of the scaffold. nih.gov

Identification of Novel Therapeutic Targets and Pathways for Further Research

The this compound scaffold and its close analogues have been investigated for their potential to modulate various biological targets and pathways, opening new avenues for therapeutic research.

Ion Channels: A series of 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives, which are structurally related to the compound of interest, were identified as selective and potent antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This target is implicated in pain pathways, suggesting a potential application for these compounds in analgesia. nih.gov

Cancer-Related Enzymes: The thiazole nucleus is a core component of many compounds investigated for anticancer activity. nih.gov Research has shown that certain thiazole derivatives can act as potent inhibitors of enzymes crucial for cancer cell proliferation. For example, novel synthesized thiazole hybrids have been shown to target DNA Topoisomerase II, an enzyme essential for DNA replication in cancer cells. researchgate.net The thiazole moiety is also found in inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. nih.gov

Antimicrobial Targets: Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. researchgate.netnih.gov While the exact mechanisms can vary, they are often designed to interfere with essential bacterial or fungal processes. The structural similarity of some thiazole compounds to the 6-aminopenicillanic acid (6-APA) nucleus suggests they may target bacterial cell wall synthesis. researchgate.net

This compound as a Building Block in Complex Molecule Synthesis

Beyond its direct biological interest, this compound and its parent structure, 2,4-dimethylthiazole (B1360104), serve as versatile building blocks in synthetic chemistry. The inherent reactivity of the thiazole ring and its side chains allows it to be incorporated into larger, more complex molecular architectures.

For example, 2,4-dimethyl-5-acetylthiazole, a closely related precursor, can be used in acid-catalyzed condensation reactions with various aldehydes to form thiazole-containing chalcones. mdpi.com These chalcones are themselves an important class of biologically active compounds. The ethanamine moiety offers a reactive handle for coupling reactions, enabling the attachment of this thiazole unit to other pharmacophores or molecular scaffolds to create hybrid molecules with potentially novel or synergistic activities. The multi-step synthesis of this and related compounds often involves the initial formation of the thiazole ring, followed by functionalization, demonstrating its role as a foundational chemical intermediate.

Future Directions and Emerging Research Avenues in Thiazole Chemistry

The field of thiazole chemistry continues to be a vibrant area of medicinal chemistry research, with several promising future directions. The thiazole scaffold is present in over 18 FDA-approved drugs and more than 70 experimental therapeutic agents, underscoring its proven value. fabad.org.tr

Future research is likely to focus on several key areas:

Targeting Novel Pathways: As our understanding of disease biology grows, thiazole derivatives will be designed and synthesized to modulate novel and challenging targets, moving beyond traditional enzymes and receptors. fabad.org.tr The versatility of the thiazole ring makes it an ideal scaffold for creating libraries to screen against emerging targets in areas like cancer, infectious diseases, and neurodegenerative disorders. researchgate.netresearchgate.net

Development of Bio-Target Specific Agents: A major goal is the rational design of more potent and highly selective anticancer agents that can differentiate between tumor cells and healthy cells, thereby reducing toxicity. nih.gov This involves leveraging detailed structural information of targets to design thiazole molecules with optimized binding interactions.

Advanced Synthetic Methodologies: The development of innovative synthetic methods will allow for greater structural diversity and more efficient production of thiazole-based compounds. fabad.org.tr This includes creating more complex, three-dimensional structures that can access previously "undruggable" protein-protein interaction sites.

Combating Drug Resistance: Thiazole derivatives are being actively investigated as a strategy to overcome antimicrobial resistance. New compounds have shown efficacy against resistant strains like MRSA, highlighting their potential to address this critical public health challenge. nih.gov

The continued exploration of the chemical and biological properties of thiazole derivatives, including scaffolds like this compound, promises to yield new lead compounds and therapeutic agents for a wide range of diseases. fabad.org.tr

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-Dimethylthiazol-5-yl)ethanamine, and what reaction conditions optimize yield?

- Methodology : Multi-step synthesis typically involves thiazole ring formation followed by functionalization. For example, coupling 2,4-dimethylthiazole derivatives with acetonitrile intermediates under reflux conditions in ethanol or dimethylformamide (DMF) . Catalysts like triethylamine are employed to facilitate coupling reactions. Temperature control (70–90°C) and pH adjustments (neutral to mildly basic) are critical to minimize side products.

- Key Data : Ethanol as a solvent reduces byproduct formation compared to DMF but may require longer reaction times (4–6 hours) .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodology :

- NMR : and NMR identify proton environments (e.g., methyl groups at δ 2.4–2.6 ppm) and carbon backbone.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 183.08) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for thiazole-amine derivatives .

Q. What are the potential biological or pharmacological applications of this compound in academic research?

- Methodology : Thiazole derivatives are screened for antimicrobial, anticancer, or enzyme-inhibitory activity via in vitro assays (e.g., MTT for cytotoxicity). Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or receptors .

- Example : Analogous compounds exhibit anti-cancer properties by targeting tubulin polymerization or DNA gyrase .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodology :

- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity.

- Catalyst Screening : Test alternatives to triethylamine, such as DBU, to improve reaction kinetics .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted intermediates .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Cross-Validation : Combine - HMBC NMR to confirm amine-thiazole connectivity .

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve ambiguities in bond assignments .

- Comparative Analysis : Benchmark against structurally validated analogs (e.g., 2-(4-methylthiazol-5-yl)acetic acid in ).

Q. What computational strategies predict the compound’s reactivity or stability under varying pH conditions?

- Methodology :

- DFT Calculations : Gaussian 09 optimizes molecular geometry and calculates pKa values for the amine group.

- MD Simulations : GROMACS models solvation effects in aqueous vs. lipid environments to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.